1-((3,5-Difluorophenyl)sulfonyl)bicyclo[2.1.0]pentane
Description
1-((3,5-Difluorophenyl)sulfonyl)bicyclo[2.1.0]pentane (CAS: N/A) is a sulfonylated bicyclic compound characterized by a strained bicyclo[2.1.0]pentane core and a 3,5-difluorophenyl sulfonyl substituent. Its synthesis involves a multi-step process, including the reaction of mesylate intermediates with n-BuLi in THF, yielding a white solid with a melting point of 59–60°C . Key spectroscopic data include distinct $^{1}\text{H}$ NMR signals (e.g., δ 7.47–7.42 ppm for aromatic protons) and $^{19}\text{F}$ NMR resonances at δ –104.8 ppm, confirming the presence of fluorine atoms . The compound’s strained bicyclic structure contributes to its unique reactivity, particularly in radical-mediated reactions .
Properties
IUPAC Name |
1-(3,5-difluorophenyl)sulfonylbicyclo[2.1.0]pentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2S/c12-8-3-9(13)5-10(4-8)16(14,15)11-2-1-7(11)6-11/h3-5,7H,1-2,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBMPDKWKGIJQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1C2)S(=O)(=O)C3=CC(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,5-Difluorophenyl)sulfonyl)bicyclo[2.1.0]pentane typically involves the reaction of a suitable bicyclo[2.1.0]pentane precursor with a sulfonyl chloride derivative. One common method involves the use of 3,5-difluorobenzenesulfonyl chloride as the sulfonylating agent. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure a high yield and purity of the final product. The compound is typically isolated and purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-((3,5-Difluorophenyl)sulfonyl)bicyclo[2.1.0]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form sulfides.
Cycloaddition Reactions: The bicyclic structure makes it a suitable candidate for cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield sulfonamide derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
Synthesis and Functionalization
1-((3,5-Difluorophenyl)sulfonyl)bicyclo[2.1.0]pentane serves as a versatile reagent in the installation of bicycloalkanes onto various substrates, including amines and thiols. Its unique structure allows for high chemoselectivity and reactivity in late-stage functionalization of pharmaceutical compounds.
Key Applications in Organic Synthesis
- Bicyclobutane Installation : The compound is utilized to introduce bicyclobutane groups onto amines and thiols through strain-release mechanisms, enhancing the complexity of molecular architectures in drug discovery .
- Remote Diversification : It enables further modifications such as deuterium labeling, allylation, fluorination, and olefination via Julia reactions, which are crucial for developing new pharmaceutical agents .
Case Study 1: Strain-Release Amination
In a study by Gianatassio et al., the use of this compound facilitated the synthesis of complex amine derivatives through a strain-release amination process. This method demonstrated high yields and selectivity, showcasing the compound's utility in synthesizing biologically relevant molecules .
Case Study 2: Functionalization of Pharmaceuticals
Research published in the Journal of Organic Chemistry highlighted the application of this compound in modifying existing pharmaceutical frameworks to enhance their efficacy and reduce side effects. The ability to introduce functional groups selectively allows chemists to tailor drug properties more precisely .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-((3,5-Difluorophenyl)sulfonyl)bicyclo[2.1.0]pentane involves its role as an electrophile in various chemical reactions. The sulfonyl group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity is exploited in the formation of carbon-carbon and carbon-heteroatom bonds. The bicyclic structure also imparts strain, which can be relieved through reaction with nucleophiles, facilitating the formation of new bonds .
Comparison with Similar Compounds
Structural Analogues: Bicyclo Systems
The bicyclo[2.1.0]pentane scaffold differentiates this compound from related bicyclic systems. Structural parameters from the Handbook of Chemistry and Physics highlight key differences:
The smaller bicyclo[1.1.0]butane system exhibits higher strain and reduced stability compared to bicyclo[2.1.0]pentane, impacting synthetic utility. For example, 1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane (95% purity) is commercially available but is less frequently employed in reactions requiring prolonged thermal stability .
Substituent Effects: Sulfonyl Groups
The 3,5-difluorophenyl sulfonyl group distinguishes this compound from analogs with alternative substituents:
The electron-withdrawing fluorine atoms in the 3,5-difluorophenyl group enhance the sulfonyl group’s electrophilicity, facilitating nucleophilic substitutions compared to non-fluorinated analogs . The trifluoromethyl variant (Sigma-Aldrich Product No. ALD00570) exhibits even stronger electron withdrawal but is less studied in radical reactions .
Reactivity in Oxygenation Reactions
Bicyclo[2.1.0]pentane derivatives undergo distinct reaction pathways compared to larger bicyclic alkanes. In AlkB-mediated oxygenation:
| Substrate | Rearrangement Products (%) | Primary:Secondary Alcohol Ratio | |
|---|---|---|---|
| Bicyclo[2.1.0]pentane | >50 | ~10% (estimated) | |
| Bicyclo[3.1.0]hexane | >50 | ~10% | |
| Bicyclo[4.1.0]heptane (norcarane) | >50 | ~2% |
The high rearrangement product yields (>50%) across all substrates confirm radical intermediates. However, bicyclo[2.1.0]pentane’s smaller size leads to faster cage escape of radicals, reducing stereochemical control compared to norcarane .
Biological Activity
1-((3,5-Difluorophenyl)sulfonyl)bicyclo[2.1.0]pentane (CAS No: 1862202-00-3) is a unique compound characterized by its bicyclic structure and a difluorophenyl sulfonyl group. This combination imparts distinct chemical properties that have garnered interest in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C11H10F2O2S
- Molecular Weight : 244.26 g/mol
- IUPAC Name : 1-(3,5-difluorophenyl)sulfonylbicyclo[2.1.0]pentane
The biological activity of this compound is primarily attributed to its role as an electrophile in various chemical reactions. The sulfonyl group is highly electron-withdrawing, enhancing the compound's reactivity towards nucleophiles. This reactivity facilitates the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial in medicinal chemistry.
Biological Activity and Therapeutic Potential
Recent studies have investigated the compound's potential as a therapeutic agent, particularly in the context of anti-inflammatory and anticancer activities:
Anticancer Activity
The sulfonamide derivatives of bicyclic compounds have been explored for their anticancer properties due to their ability to inhibit key enzymes involved in tumor progression. The incorporation of sulfonyl groups enhances the binding affinity to target proteins, potentially leading to improved therapeutic outcomes .
Research Findings and Case Studies
A review of the literature highlights several key findings related to the biological activity of related bicyclic compounds:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
